molecular formula C10H9ClN2S B2750256 5-Chloro-3-(3-methyl-benzyl)-[1,2,4]thiadiazole CAS No. 525574-77-0

5-Chloro-3-(3-methyl-benzyl)-[1,2,4]thiadiazole

Cat. No.: B2750256
CAS No.: 525574-77-0
M. Wt: 224.71
InChI Key: KAOYEQUVEHTGKI-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-methyl-benzyl)-[1,2,4]thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorine atom at the 5th position and a 3-methyl-benzyl group at the 3rd position of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3-methyl-benzyl)-[1,2,4]thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a thioamide in the presence of a chlorinating agent. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3-methyl-benzyl)-[1,2,4]thiadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The benzyl group can participate in coupling reactions, forming more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can lead to different oxidation states of the thiadiazole ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound has shown potential as a bioactive molecule, with studies indicating its antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-methyl-benzyl)-[1,2,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. The exact pathways depend on the specific application, but common targets include kinases, proteases, and other regulatory proteins. The thiadiazole ring’s ability to form hydrogen bonds and interact with various functional groups is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-methyl-1,2,4-thiadiazole: Lacks the benzyl group, making it less bulky and potentially less selective in its interactions.

    3-Benzyl-1,2,4-thiadiazole: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    5-Methyl-3-(3-methyl-benzyl)-[1,2,4]thiadiazole: Substitution of chlorine with a methyl group, altering its electronic properties and reactivity.

Uniqueness

5-Chloro-3-(3-methyl-benzyl)-[1,2,4]thiadiazole is unique due to the combination of the chlorine atom and the 3-methyl-benzyl group. This combination provides a balance of steric and electronic effects, enhancing its reactivity and selectivity in various applications. The presence of both electron-withdrawing and electron-donating groups allows for versatile chemical modifications and interactions with biological targets.

Biological Activity

5-Chloro-3-(3-methyl-benzyl)-[1,2,4]thiadiazole is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a thiadiazole ring substituted with a chlorine atom and a 3-methyl-benzyl group. This structural configuration is crucial for its biological activity, as it influences interactions with various biological targets.

Target Interactions
The primary mechanism of action involves binding to specific enzymes and receptors. The thiadiazole ring can form hydrogen bonds and engage in hydrophobic interactions with target proteins, modulating their activity. Common targets include:

  • Enzymes : Such as carbonic anhydrase and cholinesterase, which play roles in metabolic processes.
  • Receptors : Including kinases and proteases involved in signaling pathways.

Biochemical Pathways
Upon binding to its targets, this compound can disrupt various biochemical pathways. For instance, inhibition of carbonic anhydrase affects pH regulation and fluid balance within cells, leading to downstream effects on cellular metabolism and function.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis and inhibit cell proliferation.

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-7 (Breast)0.28Cell cycle arrest at G2/M phase
HepG2 (Liver)9.6Down-regulation of MMP2 and VEGFA
A549 (Lung)Not specifiedInduction of apoptosis through mitochondrial pathways

These results indicate that the compound may serve as a promising candidate for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this thiadiazole derivative have also been explored. Studies have shown that it possesses activity against a range of pathogens:

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate

These findings suggest potential applications in treating infections caused by resistant strains .

Case Studies

  • Anticonvulsant Activity
    A series of related thiadiazole derivatives were synthesized and tested for anticonvulsant properties using maximal electroshock-induced seizure models. Some derivatives exhibited significant protection against seizures, indicating the potential for developing new anticonvulsant medications based on this scaffold .
  • Cytotoxicity Evaluation
    In vitro studies assessed the cytotoxicity of this compound against human cancer cell lines using the MTT assay. The compound demonstrated varying levels of inhibition across different cell lines, providing insights into its selectivity and potency in cancer therapy .

Pharmacokinetics

Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the clinical potential of this compound. Its mesoionic nature facilitates cellular membrane permeability, enhancing bioavailability. However, further studies are needed to elucidate its metabolic pathways and excretion routes to optimize dosage regimens for therapeutic use.

Properties

IUPAC Name

5-chloro-3-[(3-methylphenyl)methyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-7-3-2-4-8(5-7)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOYEQUVEHTGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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